

# A Technical Guide to the Spectroscopic Analysis of Ethyl 3-Hydroxybutyrate

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Compound of Interest		
Compound Name:	Ethyl 3-Hydroxybutyrate	
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This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **ethyl 3-hydroxybutyrate**. It is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at the compound's structural characterization through modern analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. Below are the <sup>1</sup>H and <sup>13</sup>C NMR data for **ethyl 3-hydroxybutyrate**, presented in a structured format for clarity.

<sup>1</sup>H NMR Spectral Data of **Ethyl 3-Hydroxybutyrate** 



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~4.12	Quartet	2H	~7.1	-OCH₂CH₃
~4.06-4.22	Multiplet	1H	-CH(OH)-	
~3.22	Broad Singlet	1H	-OH	_
~2.22-2.48	Multiplet	2H	-CH <sub>2</sub> C(=O)-	_
~1.23	Doublet	3H	~6.2	-CH(OH)CH₃
~1.17	Triplet	3H	~7.0	-OCH₂CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

<sup>13</sup>C NMR Spectral Data of Ethyl 3-Hydroxybutyrate[1][2]

Chemical Shift (δ) ppm	Assignment
~172.9	-C(=O)O-
~64.2	-CH(OH)-
~60.6	-OCH₂CH₃
~42.7	-CH <sub>2</sub> C(=O)-
~22.3	-CH(OH)CH₃
~14.0	-OCH₂CH₃

Note: The specific chemical shifts were reported in CDCl<sub>3</sub>.[2]

## Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

Mass Spectrometry Data for Ethyl 3-Hydroxybutyrate[3][4]



The molecular weight of **ethyl 3-hydroxybutyrate** is 132.16 g/mol .[3][4] The mass spectrum is characterized by several key fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment Ion
117	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
88	High	[CH₃CH(OH)CH₂C(=O)]+
87	Base Peak	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
70	High	[M - H <sub>2</sub> O - C <sub>2</sub> H <sub>4</sub> ]+
45	High	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
43	High	[CH₃CO]+

## **Experimental Protocols**

Detailed methodologies are essential for the replication and verification of analytical data.

#### 3.1. NMR Spectroscopy Protocol

A general procedure for acquiring high-quality NMR spectra of a liquid sample like **ethyl 3-hydroxybutyrate** is as follows:

- Sample Preparation: Dissolve approximately 5-20 mg of **ethyl 3-hydroxybutyrate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[5] The choice of solvent is critical and should dissolve the sample well while not having interfering signals in the regions of interest. Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.[6]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then locked onto the deuterium signal of the solvent to maintain a stable field.[6]
- Shimming: The magnetic field homogeneity is optimized by a process called shimming,
   which involves adjusting the currents in the shim coils to obtain sharp and symmetrical NMR



signals.[6]

- Acquisition of <sup>1</sup>H NMR Spectrum:
  - A standard single-pulse experiment is typically used.
  - Key parameters to set include the pulse angle (e.g., 30° or 90°), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds to allow for full relaxation of the protons between scans).[7]
  - The number of scans is chosen to achieve an adequate signal-to-noise ratio. For a concentrated sample, a single scan may be sufficient.
- Acquisition of <sup>13</sup>C NMR Spectrum:
  - A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum to single lines for each unique carbon atom.[6]
  - Due to the low natural abundance of <sup>13</sup>C (1.1%), a larger number of scans is required compared to <sup>1</sup>H NMR to achieve a good signal-to-noise ratio.[8]
  - A relaxation delay of 1-2 seconds is common for qualitative spectra.[6] For quantitative analysis, longer relaxation delays (at least 5 times the longest T<sub>1</sub> of the carbons) are necessary.[6]
- Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum
  using a Fourier Transform.[6] Subsequent processing steps include phasing the spectrum to
  have all peaks pointing upwards, baseline correction to ensure a flat baseline, and
  integration of the signals to determine the relative number of nuclei.
- 3.2. Electron Ionization Mass Spectrometry (EI-MS) Protocol

The following outlines a typical procedure for obtaining an EI mass spectrum:

• Sample Introduction: The sample, which must be volatile, is introduced into the mass spectrometer.[9] For a liquid like **ethyl 3-hydroxybutyrate**, this is often done via a heated direct insertion probe or through a gas chromatograph (GC-MS).[9] The sample is vaporized in the ion source, which is maintained under a high vacuum.[10]

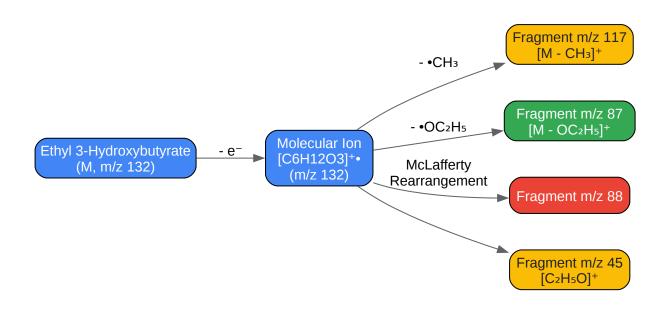


- Ionization: In the ion source, the gaseous molecules are bombarded by a beam of highenergy electrons (typically 70 eV).[11] This collision can eject an electron from the molecule, forming a positively charged molecular ion (M+•).[11] The high energy imparted often leads to extensive fragmentation of the molecular ion.[11][12]
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the
  mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio
  (m/z). Common types of mass analyzers include quadrupoles and time-of-flight (TOF)
  analyzers.
- Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
- Data Representation: The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

## **Visualization of Mass Spectrometry Fragmentation**

The fragmentation of **ethyl 3-hydroxybutyrate** in an EI-MS experiment provides valuable structural information. The following diagram illustrates the logical relationships in the formation of key fragment ions.





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Caption: Mass spectrometry fragmentation pathway of **ethyl 3-hydroxybutyrate**.

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